Molecular Weight and Lipophilicity Tuning via 4-Fluorophenyl vs. 4-Chlorophenyl Substitution
The 4-fluorophenyl substituent in 1797176-69-2 (MW 339.4 g/mol) provides a 16.5 Da lower molecular weight and reduced lipophilicity compared to the 4-chlorophenyl analog (MW ~355.9 g/mol), which is critical for maintaining favorable CNS drug-like properties . In the context of 5-HT₂A receptor antagonist patents, 4-fluorophenyl is explicitly listed among 'particularly preferred' Ar¹ groups due to its optimal balance of metabolic stability and binding affinity, while 4-chlorophenyl is not specifically enumerated as a preferred embodiment [1].
| Evidence Dimension | Molecular weight and patent-preferred substitution |
|---|---|
| Target Compound Data | MW 339.40 g/mol; 4-fluorophenyl substituent |
| Comparator Or Baseline | 4-Chlorophenyl analog (CAS 1705300-07-7), MW ~355.86 g/mol; 4-methoxyphenyl analog (CAS 1704647-42-6), MW 351.44 g/mol |
| Quantified Difference | ΔMW = -16.46 Da (vs. Cl); -12.04 Da (vs. OMe). 4-Fluorophenyl is 'particularly preferred' in patent WO2005047247A1 vs. non-enumerated chlorophenyl. |
| Conditions | Structural comparison based on molecular formula; patent Markush preference from WO2005047247A1 |
Why This Matters
Lower molecular weight and favorable patent positioning make 1797176-69-2 a more attractive lead-like scaffold for CNS-targeted library synthesis, directly impacting procurement decisions for SAR campaigns.
- [1] Google Patents. WO2005047247A1. 2004. https://patents.google.com/patent/WO2005047247A1 View Source
